molecular formula C16H14Cl2N4O2S B10942126 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

Cat. No.: B10942126
M. Wt: 397.3 g/mol
InChI Key: GWAIJPXAMMIWNC-UHFFFAOYSA-N
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Description

N~1~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile compound under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and the triazole intermediate.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the dichlorobenzyl-triazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N~1~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its triazole and sulfonamide moieties.

    Biological Research: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It may inhibit key metabolic pathways by binding to active sites or allosteric sites of enzymes, leading to disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[1-(3,5-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the specific positioning of the dichlorobenzyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H14Cl2N4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H14Cl2N4O2S/c1-11-2-5-13(6-3-11)25(23,24)21-16-19-10-22(20-16)9-12-4-7-14(17)15(18)8-12/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

GWAIJPXAMMIWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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